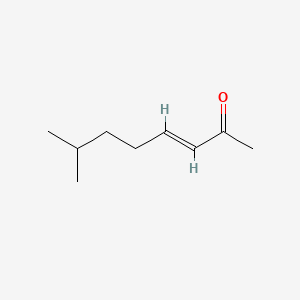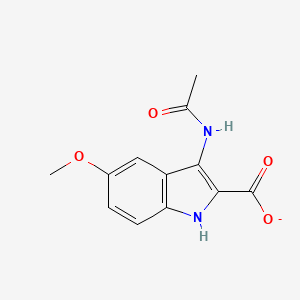
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid
説明
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid is a heterocyclic organic compound . It has a molecular weight of 248.24 and a molecular formula of C12H12N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H12N2O4 . The InChI code for this compound is 1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3, (H,13,15) (H,16,17) .科学的研究の応用
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
-
Anticancer Agents : Indole derivatives have been studied for their potential as anticancer agents . They may work by interfering with the growth and proliferation of cancer cells .
-
Fluorescent Probes for Lipid Imaging : Some indole derivatives can be used as fluorescent probes for in vivo lipid imaging . This can help researchers visualize and track lipids in living organisms .
-
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors : IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid. Inhibitors of this enzyme, which can include indole derivatives, are being researched for potential therapeutic applications .
-
Selective Dopamine D3 Receptor Ligands : Dopamine D3 receptors are involved in a variety of neurological processes. Indole derivatives that selectively bind to these receptors could have potential applications in treating neurological disorders .
-
5-HT4 Receptor Ligands : The 5-HT4 receptor is a serotonin receptor. Indole derivatives that act as ligands for this receptor could have potential applications in treating disorders related to serotonin imbalance .
-
Inhibitors of Mycobacterium Tuberculosis Pantothenate Synthetase : Pantothenate synthetase is an enzyme involved in the synthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis. Indole derivatives that inhibit this enzyme could potentially be used in the treatment of tuberculosis .
-
Anticancer Agents : Indole derivatives have been studied for their potential as anticancer agents . They may work by interfering with the growth and proliferation of cancer cells .
-
Fluorescent Probes for Lipid Imaging : Some indole derivatives can be used as fluorescent probes for in vivo lipid imaging . This can help researchers visualize and track lipids in living organisms .
-
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors : IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid. Inhibitors of this enzyme, which can include indole derivatives, are being researched for potential therapeutic applications .
-
Selective Dopamine D3 Receptor Ligands : Dopamine D3 receptors are involved in a variety of neurological processes. Indole derivatives that selectively bind to these receptors could have potential applications in treating neurological disorders .
-
5-HT4 Receptor Ligands : The 5-HT4 receptor is a serotonin receptor. Indole derivatives that act as ligands for this receptor could have potential applications in treating disorders related to serotonin imbalance .
-
Inhibitors of Mycobacterium Tuberculosis Pantothenate Synthetase : Pantothenate synthetase is an enzyme involved in the synthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis. Indole derivatives that inhibit this enzyme could potentially be used in the treatment of tuberculosis .
特性
IUPAC Name |
3-acetamido-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(15)13-10-8-5-7(18-2)3-4-9(8)14-11(10)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXRQFIRNCGAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylamino-5-methoxy-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



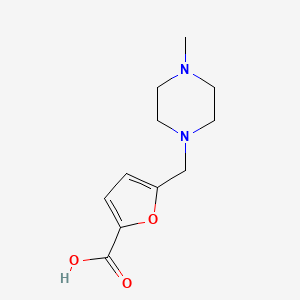
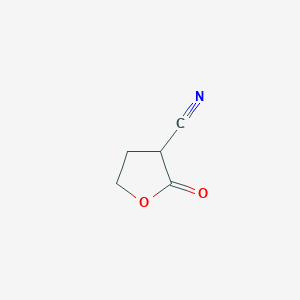
![tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1624011.png)
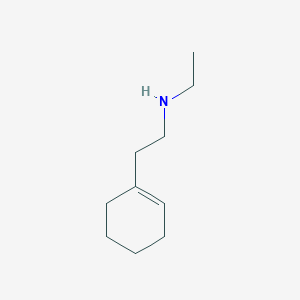
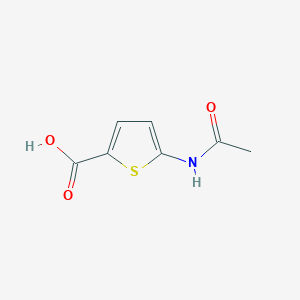
![2-[(2,4-Dichlorophenyl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one](/img/structure/B1624016.png)
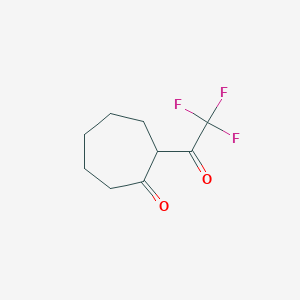
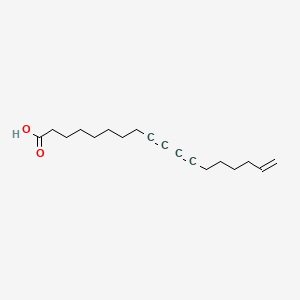
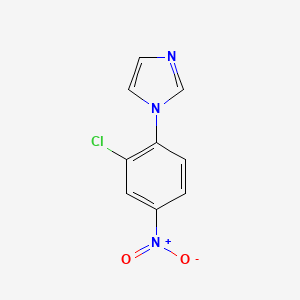
![(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1624021.png)
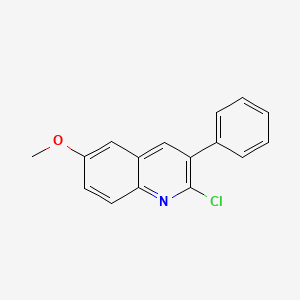
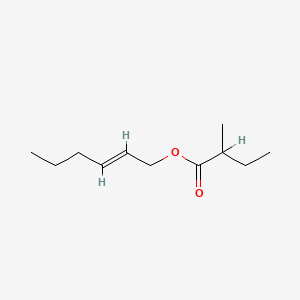
![[(Z)-6-acetyloxy-2,5-dimethylhex-4-enyl] acetate](/img/structure/B1624028.png)
